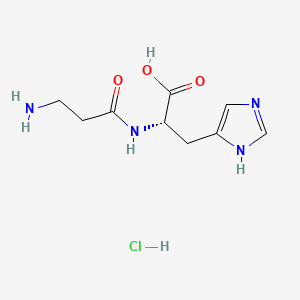

Carnosine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carnosine hydrochloride is a dipeptide compound composed of beta-alanine and L-histidine. It is naturally found in high concentrations in muscle and brain tissues. This compound is known for its antioxidant properties, ability to chelate metal ions, and its role in buffering pH levels in tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

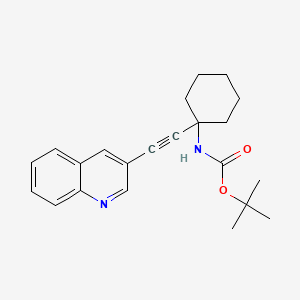

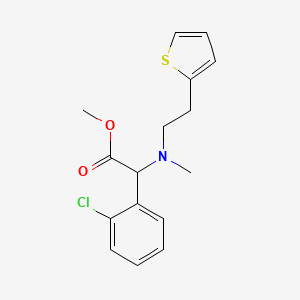

Carnosine hydrochloride can be synthesized through chemical synthesis, extraction from animal tissues, and biosynthesis. The chemical synthesis involves the reaction of beta-alanine and L-histidine under specific conditions. One common method includes the use of N-BOC-beta-alanine and L-histidine methyl ester hydrochloride . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to its selectivity and environmentally friendly nature. Enzymes such as carnosine synthase are used to catalyze the reaction between beta-alanine and L-histidine . This method is preferred over chemical synthesis as it avoids the use of toxic reagents and harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carnosine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can act as an antioxidant, scavenging reactive oxygen species.

Reduction: It can reduce metal ions, preventing oxidative damage.

Substitution: It can participate in substitution reactions, particularly in the presence of metal ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and metal ions. The reactions are typically carried out under physiological pH and temperature conditions to mimic its natural environment .

Major Products Formed

The major products formed from these reactions include oxidized carnosine, reduced metal ions, and various substituted carnosine derivatives .

Scientific Research Applications

Carnosine hydrochloride has a wide range of applications in scientific research:

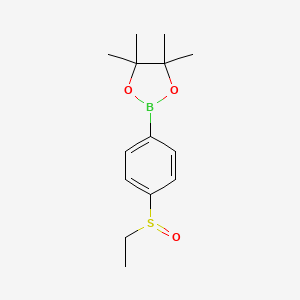

Chemistry: It is used as a chelating agent and antioxidant in various chemical reactions.

Biology: It plays a role in cellular protection against oxidative stress and glycation.

Industry: It is used in the formulation of health supplements and cosmetics due to its antioxidant properties.

Mechanism of Action

Carnosine hydrochloride exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It down-regulates the production of pro-inflammatory mediators.

Metal Chelation: It binds to metal ions, preventing metal-induced oxidative damage.

Protein Aggregation Inhibition: It inhibits the formation of aberrant protein aggregates, which is particularly relevant in neurodegenerative diseases.

Comparison with Similar Compounds

Carnosine hydrochloride is part of a family of histidine-containing dipeptides, which includes anserine and balenine. These compounds share similar antioxidant and metal-chelating properties but differ in their distribution and concentration in tissues . Anserine, for example, is more prevalent in birds and fish, while balenine is found in marine mammals and reptiles . This compound is unique in its high concentration in human muscle and brain tissues, making it particularly relevant for human health applications .

Properties

CAS No. |

5852-99-3 |

|---|---|

Molecular Formula |

C9H15ClN4O3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H14N4O3.ClH/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t7-;/m0./s1 |

InChI Key |

HIXYEIRACBUSON-FJXQXJEOSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.Cl |

Related CAS |

2242946-87-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)

![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)

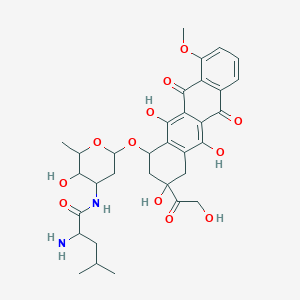

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)

![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)

![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)

![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)